(2-{[4-(1-Benzofuran-2-yl)phenyl]amino}-2-phenylacetyl)urea
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Overview
Description
(2-{[4-(1-Benzofuran-2-yl)phenyl]amino}-2-phenylacetyl)urea is a complex organic compound featuring a benzofuran moiety, which is a heterocyclic compound containing fused benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves cyclization reactions. One common method is the cyclization of ortho-hydroxybenzyl ketones or ortho-hydroxyacetophenones under basic conditions . Another approach involves the use of transition-metal catalysis for the cyclization of aryl acetylenes . These methods can be adapted to synthesize (2-{[4-(1-Benzofuran-2-yl)phenyl]amino}-2-phenylacetyl)urea by incorporating appropriate substituents and reaction conditions.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2-{[4-(1-Benzofuran-2-yl)phenyl]amino}-2-phenylacetyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-{[4-(1-Benzofuran-2-yl)phenyl]amino}-2-phenylacetyl)urea is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
Biologically, benzofuran derivatives exhibit significant antimicrobial and anticancer activities . They are studied for their potential to inhibit the growth of cancer cells and pathogenic microorganisms.
Medicine
In medicine, compounds containing benzofuran moieties are explored for their therapeutic potential. They have shown promise in treating diseases such as cancer, bacterial infections, and viral infections .
Industry
Industrially, benzofuran derivatives are used in the development of pharmaceuticals, agrochemicals, and materials science. Their diverse biological activities make them suitable for various applications .
Mechanism of Action
The mechanism of action of (2-{[4-(1-Benzofuran-2-yl)phenyl]amino}-2-phenylacetyl)urea involves its interaction with specific molecular targets. Benzofuran derivatives are known to inhibit enzymes and disrupt cellular processes in microorganisms and cancer cells . The exact molecular pathways depend on the specific substituents and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1-benzofuran-2-yl derivatives: These compounds exhibit antimicrobial and antioxidant activities.
2-Substituted benzofurans: Known for their antimicrobial properties.
3-Amino-1-benzofurans: Used as analgesics.
Benzofuranyl-acryloylpiperazines: Act as antidepressants.
Uniqueness
(2-{[4-(1-Benzofuran-2-yl)phenyl]amino}-2-phenylacetyl)urea is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of benzofuran and urea moieties allows for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C23H19N3O3 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[4-(1-benzofuran-2-yl)anilino]-N-carbamoyl-2-phenylacetamide |
InChI |
InChI=1S/C23H19N3O3/c24-23(28)26-22(27)21(16-6-2-1-3-7-16)25-18-12-10-15(11-13-18)20-14-17-8-4-5-9-19(17)29-20/h1-14,21,25H,(H3,24,26,27,28) |
InChI Key |
ICTPSFDNXGHYMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC(=O)N)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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